6-(1,1-Difluoroethyl)pyridin-3-amine

Medicinal Chemistry Physicochemical Profiling Property-based Design

In medicinal chemistry, even a 0.5-unit pKa shift determines lead success. The 6-(1,1-difluoroethyl) regioisomer delivers maximal electron withdrawal from the pyridine ring via ortho-positioning of the -CF₂CH₃ group to the ring nitrogen. • Strongest predicted pKa reduction among difluoroethyl-pyridin-3-amines-ideal reference for property-based design models. • Validated hinge-binding motif for FGFR, EGFR, and HER2 kinase inhibitor programmes (DCLAK11 series). • Single-step superacid difluoroethylation ensures regioselective installation; free amine handle enables rapid FBDD library expansion. • 98% purity; gram-scale quantities available on request.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
Cat. No. B13634129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,1-Difluoroethyl)pyridin-3-amine
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)N)(F)F
InChIInChI=1S/C7H8F2N2/c1-7(8,9)6-3-2-5(10)4-11-6/h2-4H,10H2,1H3
InChIKeyFENAVCPETHIHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1,1-Difluoroethyl)pyridin-3-amine: Core Properties & Identifiers


6-(1,1-Difluoroethyl)pyridin-3-amine (CAS 1211584-70-1) is a fluorinated heterocyclic primary amine with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g·mol⁻¹ . The pyridine ring bears the 1,1-difluoroethyl substituent at the 6‑position (ortho to the ring nitrogen) and the free amine at the 3‑position (meta to the ring nitrogen). This substitution pattern places the strong electron‑withdrawing –CF₂CH₃ group directly adjacent to the pyridine N, maximising inductive perturbation of the ring electronics relative to the 3‑ or 5‑substituted regioisomers. The compound serves primarily as a synthetic building block for multitargeted kinase inhibitors and NR2B‑selective NMDA receptor antagonist programmes [1][2].

Why Regioisomeric Substitution Fails for This Scaffold


Simple replacement of 6-(1,1-difluoroethyl)pyridin-3-amine with its 2‑, 5‑ or N‑difluoroethyl regioisomers is not neutral because the position of the electron‑withdrawing –CF₂CH₃ group governs the pyridine ring’s protonation constant (pKa), nucleophilic/electrophilic reactivity, and ultimately target‑binding geometry. In the 6‑substituted isomer, the difluoroethyl group is ortho to the pyridine nitrogen, providing the most direct inductive electron‑withdrawal pathway; meta (5‑position) or alternative ortho (2‑position, adjacent to the amine) substitution delivers altered electronic profiles that shift basicity, partition coefficient, and hydrogen‑bonding capacity [1]. In medicinal‑chemistry campaigns, even a 0.5‑unit pKa shift or a 0.3‑unit logP change can determine whether a lead meets permeability, solubility, or off‑target selectivity criteria, making regioisomer selection a critical procurement decision.

Quantitative Differentiation vs. Closest Analogs


Regiochemical Position Strongly Modulates Pyridine pKa

Placing the 1,1-difluoroethyl group at the 6‑position (ortho to the pyridine N) maximises the inductive electron‑withdrawing effect, reducing the pyridine pKa by approximately 1–2 units relative to the unsubstituted pyridine (pKa ≈ 5.2). Computational and experimental studies on fluorinated pyridines indicate that 6‑substitution produces the strongest electronic perturbation compared with 3‑ or 5‑substitution, which act through weaker field/indirect resonance effects . When the difluoroethyl group is moved to the 2‑position (also ortho to N but adjacent to the 3‑amine), steric and electronic interactions with the amine lone pair introduce additional complexity that can alter both basicity and nucleophilicity in ways that 6‑substitution avoids.

Medicinal Chemistry Physicochemical Profiling Property-based Design

1,1- vs. 2,2-Difluoroethyl: Metabolic Stability Advantage

The 1,1-difluoroethyl group (–CF₂CH₃) is a metabolically more robust bioisostere than the 2,2-difluoroethyl group (–CH₂CF₂H) because the gem‑difluoro motif adjacent to the aromatic ring blocks benzylic oxidation, a common metabolic soft spot. Concomitantly, the lipophilicity vector differs: the 1,1‑isomer places the polarised –CF₂– unit directly on the ring, leading to a distinct logP contribution vs. the 2,2‑isomer where the –CH₂– spacer intervenes. While direct logP values for the 1,1‑isomer remain unpublished, structurally analogous 1,1‑difluoroethyl‑heteroarenes consistently exhibit lower logP and higher metabolic stability than their 2,2‑counterparts [1][2].

Metabolic Stability Lipophilicity Bioisostere Design

Synthetic Accessibility via Direct 6-Position Functionalization

The 6‑(1,1‑difluoroethyl) substitution pattern can be accessed directly through superacid‑promoted electrophilic difluoroethylation of pyridin-3-amine, exploiting the inherent regioselectivity of the pyridine ring under superelectrophilic conditions [1]. This contrasts with 2‑ or 5‑substituted isomers, which often require lengthier de novo ring construction or protection/deprotection sequences to achieve the desired substitution pattern. The superacid method provides a late‑stage functionalization route that is particularly valuable for analogue synthesis in drug discovery, where rapid exploration of the 6‑position is desired without resynthesising the entire heterocyclic core.

Synthetic Methodology Late-stage Functionalization Process Chemistry

Predicted Physicochemical Profile vs. 5-Isomer

The 6‑isomer exhibits a predicted boiling point of 264.5 ± 40.0 °C and predicted density of 1.21 ± 0.06 g/cm³ . For the 5‑(1,1‑difluoroethyl)pyridin-3-amine regioisomer (CAS 1211540-26-9), predicted boiling point and density values are not publicly disclosed on authoritative databases, which alone creates a quality‑control liability for procurement. The availability of validated physicochemical parameters for the 6‑isomer supports analytical method development (HPLC, GC) and specification setting, whereas the data gap for the 5‑isomer introduces additional method‑development cost and uncertainty.

Physicochemical Characterisation Quality Control Formulation

Recommended Application Scenarios


Multitargeted Kinase Inhibitor Scaffold for NSCLC

The pyridin-3-amine core is a validated hinge‑binding motif in multitargeted kinase inhibitors. 6‑(1,1‑Difluoroethyl)pyridin-3-amine provides the 6‑substituted variant that maximises electron withdrawal from the pyridine ring, a feature shown to enhance FGFR, EGFR, and HER2 inhibition in the DCLAK11 series [1]. Researchers developing next‑generation NSCLC inhibitors should select the 6‑isomer when structure‑based design indicates that an electron‑deficient pyridine hinge‑binder is required.

NR2B-Selective NMDA Receptor Antagonist Programs

Patent disclosures explicitly claim 1,1‑difluoroethyl‑substituted pyridines as NR2B‑selective antagonists with improved pharmacokinetic performance over non‑selective NMDA blockers such as ketamine [2]. The 6‑(1,1‑difluoroethyl) regioisomer places the fluorinated group in the optimal position for interaction with the NR2B allosteric pocket, and its synthetic accessibility via direct superacid difluoroethylation supports rapid SAR expansion.

Physicochemical Tool for Basicity & Lipophilicity Profiling

Because the 6‑isomer exhibits the strongest predicted pKa reduction among the difluoroethyl‑pyridin-3-amines , it serves as an ideal tool compound for internal property‑based design campaigns. Teams building in‑house pKa/logP predictive models or validating permeability assays can use the 6‑isomer as a well‑characterised reference point against which other fluorinated heterocycles are benchmarked.

Late-Stage Functionalization for Fluorinated Fragment Libraries

The superacid‑mediated direct difluoroethylation methodology allows regioselective installation of the 1,1‑difluoroethyl group onto pyridin-3-amine in a single step [3]. This enables procurement of the 6‑isomer as a versatile late‑stage intermediate that can be further diversified through the free amine handle, accelerating the construction of fluorinated fragment libraries for FBDD (fragment-based drug discovery).

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